molecular formula C10H14ClNO B3033481 2-Amino-1-phenylbutan-1-one hydrochloride CAS No. 103030-67-7

2-Amino-1-phenylbutan-1-one hydrochloride

Cat. No.: B3033481
CAS No.: 103030-67-7
M. Wt: 199.68 g/mol
InChI Key: FFANHFVIKRMNIH-UHFFFAOYSA-N
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Description

2-Amino-1-phenylbutan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is an amphetamine characterized by having an ethyl group in the alpha position .


Synthesis Analysis

The synthesis of this compound has been investigated using a reductive amination of ®-(-)-1-hydroxy-1-phenyl-2-propanone with ammonia and Raney nickel as a catalyst . The compound was produced by fermentation of molasses with a strain of yeast and benzaldehyde was added during the course of fermentation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation NC(CC)CC1=CC=CC=C1.Cl . The InChi code for this compound is InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 5 mg/ml) .

Scientific Research Applications

Antimycobacterial Activity

  • Synthesis and Biological Activity : Compounds derived from 2-Amino-1-phenylbutan-1-one hydrochloride have shown antimycobacterial activity, particularly against M. tuberculosis. The presence of a free amino group at C2 and the sulphonamide moiety are crucial for this biological activity. These compounds were also studied for their cytotoxicity against Hep G2 A16 cells (Moreth et al., 2014).

Synthesis of Tetrazole-Containing Derivatives

  • Reactivity and Derivative Formation : The molecule has been used in the synthesis of tetrazole-containing derivatives, highlighting its reactivity and potential in creating new compounds (Putis et al., 2008).

Synthesis of β, γ-Diamino Acids

  • Diastereoselective Synthesis : This compound plays a role in the diastereoselective synthesis of β, γ-diamino acids, which are important in various chemical and pharmaceutical applications (Kano et al., 1988).

Synthesis of α-Hydroxyketones

  • Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of α-hydroxyketones, demonstrating its utility in the synthesis of stereochemically complex molecules (Page et al., 1996).

Synthesis of Aminobutyric Acids

  • Pharmacological Applications : Derivatives like 4-amino-3-phenylbutanoic acid hydrochloride have been used in medical practice as nootropic agents and myorelaxants, highlighting the compound's relevance in pharmacology (Vasil'eva et al., 2016).

Development of Analytical Methods

  • Chromatographic/Mass Spectrometric Assay : The compound has been used in developing specific analytical methods, like a stereospecific gas chromatographic/mass spectrometric assay for labetalol metabolism study (Changchit et al., 1991).

Synthesis of Metal Complexes

  • Inorganic Chemistry Applications : Its derivatives have been used in the synthesis and characterization of metal complexes, which can have various applications in materials science and catalysis (Bhowmik et al., 2011).

Safety and Hazards

The safety data sheet for 2-Amino-1-phenylbutan-1-one hydrochloride indicates that it is a combustible liquid and harmful in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2-amino-1-phenylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFANHFVIKRMNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-67-7
Record name 2-Amino-1-phenyl-1-butanone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103030677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-1-phenylbutan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-1-PHENYL-1-BUTANONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2WK28TKB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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